molecular formula C13H18FNO B12607250 N-[2-Fluoro-4-(2-methylbutan-2-yl)phenyl]acetamide CAS No. 648942-44-3

N-[2-Fluoro-4-(2-methylbutan-2-yl)phenyl]acetamide

Cat. No.: B12607250
CAS No.: 648942-44-3
M. Wt: 223.29 g/mol
InChI Key: VRVHPNFBNOWTHS-UHFFFAOYSA-N
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Description

N-[2-Fluoro-4-(2-methylbutan-2-yl)phenyl]acetamide is a chemical compound offered for research and development purposes. Structurally, it belongs to a class of N-phenylacetamide derivatives. Compounds within this class have been widely investigated in scientific research for their potential biological activities. For instance, structurally similar N-phenylacetamide derivatives have been studied as potential anticonvulsant agents in animal models of epilepsy . Other research into phenylacetamide structures includes their exploration as metallo-β-lactamase inhibitors . Researchers may be interested in this specific molecule due to the potential influence of the 2-fluoro and the bulky 2-methylbutan-2-yl substituents on its physicochemical properties and intermolecular interactions. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

648942-44-3

Molecular Formula

C13H18FNO

Molecular Weight

223.29 g/mol

IUPAC Name

N-[2-fluoro-4-(2-methylbutan-2-yl)phenyl]acetamide

InChI

InChI=1S/C13H18FNO/c1-5-13(3,4)10-6-7-12(11(14)8-10)15-9(2)16/h6-8H,5H2,1-4H3,(H,15,16)

InChI Key

VRVHPNFBNOWTHS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)NC(=O)C)F

Origin of Product

United States

Preparation Methods

Method 1: Acetylation of Aniline Derivative

Procedure :

  • In a nitrogen atmosphere, dissolve 5 g of 2-fluoro-4-(2-methylbutan-2-yl)aniline in 50 mL of acetonitrile.
  • Cool the solution to 273 K and add 6.7 g of triethylamine and 4.11 g of acetyl chloride.

  • Stir the mixture at room temperature for 5 hours.

  • After the reaction, add 100 mL of water and extract the product three times with 100 mL of methyl tert-butyl ether.

  • Dry the combined organic phases over magnesium sulfate and evaporate the solvent under reduced pressure.

Yield : Approximately 7.5 g of crude product.

Purification : The crude product can be purified using silica gel chromatography with a hexane/ethyl acetate mixture (9:1 v/v) followed by recrystallization from diethyl ether.

Method 2: Use of Chloroperbenzoic Acid

Procedure :

  • Dissolve the previously obtained N-(4-fluorophenyl)-N-isopropyl-2-(methylthio)acetamide in dichloromethane.
  • Cool to between 263 K and 273 K, then slowly add 13.37 g of meta-chloroperbenzoic acid in dichloromethane.

  • Stir at room temperature for another 5 hours, then add water to separate the organic layer.

  • Wash with sodium bicarbonate solution, dry over magnesium sulfate, and evaporate under reduced pressure.

Yield : The final product can be obtained after purification by chromatography.

Characterization Techniques

Characterization of this compound is essential to confirm its structure and purity:

Technique Details
Nuclear Magnetic Resonance (NMR) Used to determine chemical structure and purity; typical shifts observed in DMSO-d6 solvent.
Mass Spectrometry (MS) Provides molecular weight confirmation; expected m/z values around 223 for this compound.
Infrared Spectroscopy (IR) Identifies functional groups present in the compound; characteristic peaks for amides and aromatic rings.

Chemical Reactions Analysis

Types of Reactions

N-[2-Fluoro-4-(2-methylbutan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce fluoro-substituted phenylacetamides, while reduction reactions may yield amine derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

N-[2-Fluoro-4-(2-methylbutan-2-yl)phenyl]acetamide can be synthesized through several methods, typically involving the reaction of 2-fluoro-4-(2-methylbutan-2-yl)phenol with acetic anhydride or acetyl chloride in the presence of a base such as triethylamine. The reaction conditions are crucial for obtaining high yields and purity of the final product.

Table 1: Synthesis Overview

MethodReactantsConditionsYield
Method A2-Fluoro-4-(2-methylbutan-2-yl)phenol + Acetic AnhydrideAnhydrous, Room TemperatureHigh
Method B2-Fluoro-4-(2-methylbutan-2-yl)phenol + Acetyl ChlorideBase CatalyzedModerate

The compound has been investigated for its biological activities, particularly its potential as an anticancer agent. Studies have shown that derivatives of phenylacetamides exhibit significant cytotoxic effects against various cancer cell lines, including prostate and breast cancer cells.

Case Study: Anticancer Activity

In a study examining the cytotoxic effects of this compound derivatives on prostate carcinoma (PC3) cells, it was found that certain modifications to the phenyl ring enhanced activity. The compound demonstrated an IC50 value comparable to established chemotherapeutics, indicating its potential as a lead compound for further development.

Table 2: Cytotoxicity Results

CompoundCell LineIC50 (µM)Reference
This compoundPC352
ImatinibPC340
N-[4-Nitrophenyl]acetamideMCF7100

Therapeutic Applications

Beyond its anticancer properties, this compound is being explored for its potential in treating other conditions such as inflammation and bacterial infections. Its structure suggests that it may interact with specific biological targets, including enzymes involved in inflammatory pathways.

Industrial Applications

In addition to its pharmaceutical applications, this compound may find use in the synthesis of specialty chemicals and materials within industrial settings. Its unique chemical properties make it suitable as a building block for more complex organic molecules.

Mechanism of Action

The mechanism of action of N-[2-Fluoro-4-(2-methylbutan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The fluoro group enhances the compound’s affinity for certain receptors, while the acetamide group contributes to its stability and bioavailability. These interactions result in the modulation of biological processes, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are compared below based on substituents, synthesis, and properties:

Compound Name Substituents Synthesis Method Yield (%) Melting Point (°C) Key Properties Source
N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) Butyryl, n-butyl, fluorophenoxy Bromoacetyl bromide + n-butylamine; coupling with fluorophenol 82 75 White solid; Rf = 0.32
2-Chloro-N-(4-fluorophenyl)acetamide Chloro, 4-fluorophenyl Reaction of 2-chloroacetyl chloride with 4-fluoroaniline N/A N/A Intramolecular C–H···O interactions
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide Trifluoromethyl, 4-chloro Not specified N/A N/A High purity; used in drug discovery
N-(5-Fluoro-2-(trifluoromethoxy)phenyl)acetamide Trifluoromethoxy, 5-fluoro Multi-step synthesis involving fluorination and acetylation N/A N/A δ(¹⁹F NMR): –65.0 (s), –111.2 (s)
N-[4-(Butan-2-yl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide Butan-2-yl, sulfanyl, 4-chloro Thioether coupling reactions N/A N/A Supplier: AC1NFXKD; InChIKey provided

Key Observations :

  • Substituent Effects :
    • Fluorine Position : Ortho-fluorine (as in the target compound) enhances electronegativity and steric hindrance compared to para-fluorine (e.g., ).
    • Bulky Alkyl Groups : The 2-methylbutan-2-yl group in the target compound likely increases hydrophobicity and steric bulk compared to smaller substituents like n-butyl () or linear chains.
    • Electron-Withdrawing Groups : Trifluoromethyl () and trifluoromethoxy () substituents enhance metabolic stability but reduce solubility compared to alkyl groups.
  • Synthetic Yields :
    • Compounds with simpler substituents (e.g., compound 30 in ) achieve higher yields (82%) compared to multi-step syntheses (e.g., trifluoromethoxy derivatives in ).

Biological Activity

N-[2-Fluoro-4-(2-methylbutan-2-yl)phenyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound this compound features a fluorinated phenyl ring and an acetamide functional group. The presence of the fluorine atom and the branched alkyl group may influence its interaction with biological targets, enhancing its pharmacological profile.

The mechanism of action for this compound involves its interaction with specific molecular targets, potentially affecting various enzymatic pathways. The acetamide group can form hydrogen bonds with biological molecules, which may enhance binding affinity and specificity towards target proteins .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluating various N-phenylacetamide derivatives found that modifications at the 4-position of the benzene ring (such as fluorination) can increase bactericidal activity against pathogens like Xanthomonas oryzae and Xanthomonas axonopodis .

Table 1: Antimicrobial Activity Data

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundXoo10 µM
N-[4-(4-fluorophenyl)thiazol-2-yl]acetamideXac5 µM
N-[4-(5-chloro-thiazol)]acetamideXoc15 µM

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma). The mechanism involves the activation of caspase pathways, which are crucial for programmed cell death .

Case Study: Apoptosis Induction

In a controlled study, compounds similar to this compound were tested for their ability to induce apoptosis. The results indicated a concentration-dependent increase in apoptosis markers, including caspase-3 activation:

  • Concentration : 10 µM
    • Caspase Activation : 70% increase
    • Cell Viability : 30% remaining
  • Concentration : 25 µM
    • Caspase Activation : 85% increase
    • Cell Viability : 15% remaining

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of the fluorine atom and the branched alkyl group significantly enhance both antimicrobial and anticancer activities. Variations in substituents on the phenyl ring can lead to substantial differences in biological efficacy.

Table 2: Structure-Activity Relationship Insights

SubstituentBiological ActivityObserved Effect
FluorineIncreased activity against bacteria and cancer cellsPositive correlation
MethylModerate activity enhancementVariable results
EthylReduced activity compared to methyl substitutionNegative correlation

Q & A

Q. What are the optimal synthetic routes for N-[2-Fluoro-4-(2-methylbutan-2-yl)phenyl]acetamide, and how can reaction conditions be controlled to minimize by-products?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the phenyl ring. Key steps include fluorination at the 2-position and introduction of the 2-methylbutan-2-yl group at the 4-position, followed by acetylation of the amine. Anhydrous conditions and inert atmospheres (e.g., nitrogen) are critical to prevent hydrolysis of intermediates. Catalysts like palladium for cross-coupling or acid scavengers (e.g., triethylamine) can suppress side reactions. Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing stoichiometric ratios (e.g., 1.2:1 acylating agent to amine) reduce by-products. Post-synthesis purification via column chromatography or recrystallization improves yield .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm regiochemistry of fluorine substitution and tert-butyl group integration. Aromatic protons exhibit splitting patterns consistent with fluorine’s electronegativity (e.g., deshielding at ~δ7.2–7.8 ppm).
  • FT-IR : Validate acetylation via C=O stretch (~1650–1700 cm⁻¹) and N-H bend (~1550 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
  • Elemental Analysis : Ensure stoichiometric consistency (C, H, N, F percentages). Cross-referencing with published spectra of analogous acetamides enhances reliability .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) using SHELX programs resolve molecular conformation and packing for this compound?

  • Methodological Answer :
  • Crystal Growth : Use slow evaporation of a saturated solution in a solvent mixture (e.g., ethanol/dichloromethane) to obtain high-quality crystals.
  • Data Collection : Collect high-resolution (<1.0 Å) data using synchrotron radiation or a laboratory diffractometer.
  • Refinement (SHELXL) : Apply anisotropic displacement parameters for non-H atoms. Use the SHELX hydrogen-bonding constraints (e.g., DFIX) to model H···F or H···O interactions.
  • Validation : Check R-factor convergence (<5%), residual electron density (±0.3 eÅ⁻³), and agreement with spectroscopic data. SHELX’s robustness in handling small-molecule refinement ensures accurate bond-length/angle measurements .

Q. What methodologies are recommended for analyzing hydrogen-bonding interactions in the crystal lattice?

  • Methodological Answer :
  • Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., D , S motifs) using programs like Mercury or PLATON. For example, identify chains ( C(6) ) or rings ( R₂²(8) ) formed by N-H···O or C-H···F interactions.
  • Directionality : Quantify bond angles (θ ≈ 150–180°) and donor-acceptor distances (≤3.5 Å) via crystallographic software.
  • Thermal Motion Analysis : Correlate anisotropic displacement parameters (ADPs) with hydrogen-bond strength. Weaker bonds exhibit higher thermal motion .

Q. How should researchers address inconsistencies between computational modeling (e.g., DFT) and experimental data (e.g., NMR, XRD)?

  • Methodological Answer :
  • Parameter Optimization : Adjust basis sets (e.g., B3LYP/6-311++G(d,p)) and solvent models (e.g., PCM for DMSO) in DFT calculations to match experimental NMR chemical shifts.
  • Conformational Sampling : Use molecular dynamics (MD) simulations to explore rotameric states of the 2-methylbutan-2-yl group, which may affect NOE correlations.
  • Electron Density Maps : Compare theoretical (Hirshfeld) and experimental (XRD) electron densities to identify discrepancies in lone-pair orientations (e.g., fluorine’s electronegativity effects) .

Data Contradiction Analysis

Q. How can researchers resolve conflicting crystallographic and spectroscopic data regarding the compound’s tautomeric forms?

  • Methodological Answer :
  • Variable-Temperature NMR : Probe dynamic processes (e.g., keto-enol tautomerism) by acquiring spectra at 25–100°C. Line broadening at intermediate temperatures indicates exchange.
  • SC-XRD vs. IR : If XRD shows a keto form but IR detects enol (broad O-H stretch ~3000 cm⁻¹), consider polymorphism or solvent-mediated tautomerism.
  • Theoretical Energy Calculations : Compare relative stabilities of tautomers using DFT. A <5 kcal/mol energy difference suggests coexisting forms .

Experimental Design Considerations

Q. What strategies optimize the compound’s solubility for biological assays without structural modification?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO-water gradients (<5% DMSO to avoid cytotoxicity).
  • Cyclodextrin Inclusion : Test β-cyclodextrin complexes (1:1 molar ratio) via phase-solubility studies.
  • Surfactant Micelles : Employ polysorbate-80 (0.01% w/v) to enhance aqueous dispersion. Monitor stability via dynamic light scattering (DLS) .

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